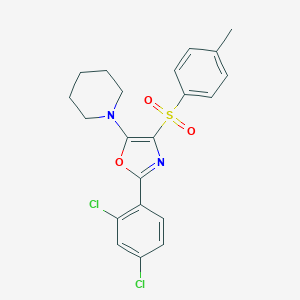![molecular formula C24H24N2O B412921 3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one CAS No. 146828-60-6](/img/structure/B412921.png)
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
The synthesis of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves several steps. One common method includes the condensation of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one with 5,5-dialkyl-2-(chloromethyl)benzo[h]quinazolines . This reaction typically occurs in the presence of potassium hydroxide, leading to the formation of bis-benzo[h]quinazoline compounds linked through a sulfanyl spacer . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include methylene iodide, benzaldehyde, and benzoyl isothiocyanate . For instance, the reaction with methylene iodide produces 2,2’-[methylenebis(sulfanediyl)]bis{3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one} . These reactions are typically carried out under controlled conditions to ensure the desired products are formed.
科学的研究の応用
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one has shown promise in various scientific research applications. In medicinal chemistry, it has been studied for its potential antibacterial and antitumor activities . The compound’s unique structure allows it to interact with biological targets in ways that other compounds cannot, making it a valuable candidate for drug development. Additionally, its properties make it suitable for use in materials science, where it can be incorporated into polymers and other materials to enhance their performance.
作用機序
The mechanism of action of 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into binding sites on enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or antitumor activity . The exact pathways involved depend on the specific application and the biological target.
類似化合物との比較
3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can be compared to other spiro compounds, such as 3-benzyl-3H-spiro[benzo[h]quinazoline-5,1’-cycloheptan]-4(6H)-one . While both compounds share a similar core structure, the presence of different substituents can significantly alter their properties and applications. For example, the methyl and phenyl groups in 3-methyl-2-phenyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one may enhance its biological activity compared to other spiro compounds.
特性
CAS番号 |
146828-60-6 |
|---|---|
分子式 |
C24H24N2O |
分子量 |
356.5g/mol |
IUPAC名 |
3-methyl-2-phenylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C24H24N2O/c1-26-22(17-10-4-2-5-11-17)25-21-19-13-7-6-12-18(19)16-24(20(21)23(26)27)14-8-3-9-15-24/h2,4-7,10-13H,3,8-9,14-16H2,1H3 |
InChIキー |
CBDAHOSJHINJEF-UHFFFAOYSA-N |
SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
正規SMILES |
CN1C(=NC2=C(C1=O)C3(CCCCC3)CC4=CC=CC=C42)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl N-{3-oxo-2-[2,3,5-tris-O-(phenylcarbonyl)pentofuranosyl]-2,3-dihydro-1,2,4-triazin-5-yl}glycinate](/img/structure/B412841.png)

![2-{[(3-Fluoro-4-methoxyphenyl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B412843.png)


![N-{4-(4-bromophenyl)-3-[3-(dimethylamino)propyl]-1,3-thiazol-2-ylidene}-N-phenylamine](/img/structure/B412848.png)
![4-[(2-(2-chloro-4,5-difluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B412849.png)
![2-{[4-(1,3-Benzoxazol-2-ylsulfanyl)butyl]sulfanyl}-1,3-benzoxazole](/img/structure/B412850.png)
![Ethyl 5-bromo-2-[2-(4-methoxybenzylidene)hydrazino]-1,3-thiazole-4-carboxylate](/img/structure/B412852.png)
![4-[(Z)-2-(2-hydroxyphenyl)hydrazono]-3-methyl-1-phenyl-1H-pyrazol-5-one](/img/structure/B412854.png)
![2-[(2,4-dimethylphenyl)imino]-3-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412855.png)
![3-{[(2,2,2-Trichloro-1-{[(3-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B412856.png)
![1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one [5-(2-naphthyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B412861.png)
